molecular formula C17H28BNO2 B566933 N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine CAS No. 1260900-80-8

N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine

Cat. No.: B566933
CAS No.: 1260900-80-8
M. Wt: 289.226
InChI Key: YWPHHGVOGGSELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is a boron-containing organic compound It is characterized by the presence of a dioxaborolane ring, which is a common motif in boron chemistry

Mechanism of Action

Target of Action

N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine, also known as 3-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester, is a boronic ester compound . Boronic esters are generally used in metal-catalyzed carbon-carbon bond formation reactions . The primary targets of this compound are organic groups that participate in these reactions .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In transmetalation, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in carbon–carbon bond forming reactions . The downstream effects include the formation of new organic compounds through the creation of carbon-carbon bonds .

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis could influence its pharmacokinetic properties .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of the SM cross-coupling reaction . Additionally, the compound’s susceptibility to hydrolysis suggests that moisture levels could also impact its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for the borylation step and automated systems for the subsequent alkylation reactions.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is unique due to its combination of a boronate ester with an ethylated amine group. This structure provides a balance of stability and reactivity, making it versatile for various applications in synthesis and medicinal chemistry .

Properties

IUPAC Name

N-ethyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BNO2/c1-7-19(8-2)13-14-10-9-11-15(12-14)18-20-16(3,4)17(5,6)21-18/h9-12H,7-8,13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPHHGVOGGSELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681938
Record name N-Ethyl-N-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260900-80-8
Record name N-Ethyl-N-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.